4-{[(2S)-Oxiran-2-yl]methoxy}aniline
Description
4-{[(2S)-Oxiran-2-yl]methoxy}aniline is an aromatic amine derivative featuring an epoxide (oxirane) functional group attached via a methoxy linker to the para position of an aniline ring. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol. The (2S)-stereochemistry of the oxirane ring distinguishes it from racemic analogs. This compound is primarily used as an intermediate in organic synthesis, particularly in the development of crosslinking agents or epoxy resins due to the reactivity of the epoxide group .
Properties
CAS No. |
457897-85-7 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-[[(2S)-oxiran-2-yl]methoxy]aniline |
InChI |
InChI=1S/C9H11NO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6,10H2/t9-/m1/s1 |
InChI Key |
ALBWDNPLQOJPCK-SECBINFHSA-N |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=C(C=C2)N |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{[(2S)-Oxiran-2-yl]methoxy}aniline can be achieved through several routes. One common method involves the reaction of 4-methoxyaniline with epichlorohydrin under basic conditions to form the desired product. The reaction typically proceeds as follows:
Reaction with Epichlorohydrin: 4-methoxyaniline is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.
Chemical Reactions Analysis
4-{[(2S)-Oxiran-2-yl]methoxy}aniline undergoes various chemical reactions due to the presence of the reactive oxirane ring and the aniline group. Some of the common reactions include:
Nucleophilic Ring Opening: The oxirane ring can be opened by nucleophiles such as amines, thiols, and alcohols. For example, reaction with an amine can yield a β-amino alcohol.
Substitution Reactions: The aniline group can undergo electrophilic aromatic substitution reactions. For instance, nitration or halogenation can introduce nitro or halogen groups onto the aromatic ring.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Scientific Research Applications
4-{[(2S)-Oxiran-2-yl]methoxy}aniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins due to its ability to undergo polymerization reactions.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-{[(2S)-Oxiran-2-yl]methoxy}aniline primarily involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of various adducts. In biological systems, the compound can interact with nucleophilic sites on proteins and DNA, potentially leading to modifications that affect their function .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-{[(2S)-Oxiran-2-yl]methoxy}aniline with structurally related aniline derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number | Purity | Application |
|---|---|---|---|---|---|---|
| 4-{[(2S)-Oxiran-2-yl]methoxy}aniline | C₉H₁₁NO₂ | 165.19 | Epoxide, methoxy, aniline | Not available | N/A | Organic synthesis, epoxy resins |
| 4-(Furan-2-ylmethoxy)aniline | C₁₀H₁₁NO₂ | 177.20 | Furan, methoxy, aniline | EN300-229867 | 95% | Pharmaceutical intermediates |
| 4-Hexyloxyaniline | C₁₂H₁₉NO | 193.29 | Alkoxy (C₆), aniline | Not provided | N/A | Polymer research, surfactants |
| 4-Methoxy-2-methylaniline | C₈H₁₁NO | 137.18 | Methoxy, methyl, aniline | 102-49-8 | ≥95% | Dye synthesis, agrochemicals |
| N,N-Diglycidyl-4-glycidyloxyaniline | C₁₅H₁₉NO₄ | 277.32 | Three epoxide groups | 5026-74-4 | 98% | Crosslinking agent, adhesives |
Key Observations :
- Epoxide Reactivity: The presence of the epoxide group in 4-{[(2S)-Oxiran-2-yl]methoxy}aniline enables nucleophilic ring-opening reactions, making it distinct from non-epoxidized analogs like 4-hexyloxyaniline or 4-methoxy-2-methylaniline. This reactivity is critical in polymer chemistry for crosslinking .
- Steric and Electronic Effects : Compared to 4-(furan-2-ylmethoxy)aniline, the epoxide group introduces greater steric hindrance and electrophilicity, altering reaction pathways in catalytic coupling or substitution reactions .
- Multi-Epoxide Systems : N,N-Diglycidyl-4-glycidyloxyaniline contains three epoxide groups, significantly enhancing its utility in high-performance epoxy resins but complicating synthesis and purification .
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